L-745870 trihydrochloride
Description
Historical Context of Dopamine (B1211576) D4 Receptor Research and its Significance
Dopamine, a critical neurotransmitter, exerts its influence through a family of G protein-coupled receptors. For years, the D1 and D2 receptors were the primary focus of research. However, the discovery of additional dopamine receptor subtypes, including the D3, D4, and D5 receptors, in the early 1990s opened new avenues of investigation. nih.govcapes.gov.br The dopamine D4 receptor, in particular, garnered significant interest due to its high affinity for the atypical antipsychotic drug clozapine, which displayed unique clinical efficacy in treating schizophrenia. acs.orgfrontiersin.orgresearchgate.net This observation led to the hypothesis that the D4 receptor could be a key target for novel antipsychotic medications with fewer side effects than existing treatments. acs.orgnih.gov
The D4 receptor is predominantly expressed in regions of the brain associated with cognition, emotion, and reward, such as the prefrontal cortex and limbic system. chemrxiv.orgnih.gov Furthermore, genetic studies have linked polymorphisms in the DRD4 gene, which codes for the D4 receptor, to various conditions and traits, including attention deficit hyperactivity disorder (ADHD), novelty-seeking behavior, and substance use disorders. nih.govmdpi.com This convergence of pharmacological and genetic evidence underscored the significance of developing selective ligands to probe the function of the D4 receptor.
Introduction of L-745,870 Trihydrochloride as a Selective Pharmacological Probe in Neuroscience
The development of L-745,870 by Merck Sharp & Dohme Research Laboratories in the mid-1990s represented a significant breakthrough in dopamine receptor pharmacology. nih.gov Identified as 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine, this compound exhibited high affinity and remarkable selectivity for the human dopamine D4 receptor. nih.govnih.gov Its introduction provided the scientific community with a powerful tool to specifically block D4 receptor activity, thereby allowing for the elucidation of its physiological roles.
L-745,870's value as a research tool is underscored by its excellent brain penetration and oral bioavailability, characteristics that facilitate its use in a wide range of in vitro and in vivo studies. nih.govmedchemexpress.com Its ability to selectively antagonize the D4 receptor without significantly affecting other dopamine receptor subtypes or other neurotransmitter receptors has been crucial for isolating the specific contributions of D4 receptor signaling in various neural circuits and behaviors. nih.govmedchemexpress.commedchemexpress.com
Rationale for Academic Investigation of Dopamine D4 Receptor Antagonism
The academic investigation into dopamine D4 receptor antagonism is driven by several key factors. Initially, the primary motivation was the potential for developing novel antipsychotics for schizophrenia. acs.orgnih.gov Although clinical trials with L-745,870 for this indication were ultimately unsuccessful, the research opened up new avenues of inquiry. researchgate.netnih.gov
Current research has expanded to explore the role of D4 receptor antagonism in other central nervous system disorders. Studies in animal models suggest that blocking D4 receptors could be beneficial in treating substance use disorders, including addiction to cocaine and nicotine (B1678760). chemrxiv.orgcij.gob.mxvanderbilt.edu There is also growing interest in the potential of D4 antagonists to alleviate levodopa-induced dyskinesia, a debilitating side effect of long-term Parkinson's disease treatment. researchgate.netmichaeljfox.orgresearchgate.net Furthermore, the involvement of D4 receptors in cognitive processes has prompted investigations into the effects of their antagonism on attention, learning, and memory. researchgate.netchemrxiv.org
Scope and Objectives of Current Research on L-745,870 Trihydrochloride
Contemporary research utilizing L-745,870 trihydrochloride is multifaceted, aiming to further delineate the role of the dopamine D4 receptor in both normal brain function and pathological states. A primary objective is to clarify the receptor's involvement in the neurobiology of addiction and reward pathways. mdpi.comcij.gob.mx Researchers are using L-745,870 in preclinical models to understand how D4 receptor blockade affects drug-seeking behaviors and the underlying neural mechanisms. cij.gob.mx
Another significant area of investigation is the potential therapeutic application of D4 antagonism in movement disorders. michaeljfox.orgresearchgate.net Studies are ongoing to confirm and expand upon findings that L-745,870 can reduce levodopa-induced dyskinesia in models of Parkinson's disease. michaeljfox.orgresearchgate.net
Furthermore, L-745,870 continues to be a critical tool in fundamental neuroscience research. It is used to probe the role of D4 receptors in synaptic plasticity, neuronal signaling cascades, and the modulation of other neurotransmitter systems. buffalo.edu The crystal structure of the D4 receptor in complex with L-745,870 has provided invaluable insights into the molecular basis of its selectivity, which can guide the design of new and even more specific pharmacological probes. elifesciences.org
Detailed Research Findings
L-745,870 has been instrumental in characterizing the pharmacological and functional profile of the dopamine D4 receptor. In vitro studies have consistently demonstrated its high affinity and selectivity. For instance, in cells expressing cloned human dopamine receptors, L-745,870 displayed a high binding affinity (Ki) for the D4 receptor, while showing significantly lower affinity for D2 and D3 receptors. nih.govmedchemexpress.com This selectivity is crucial for attributing its biological effects specifically to D4 receptor blockade.
Functionally, L-745,870 acts as a pure antagonist, meaning it blocks the effects of dopamine at the D4 receptor without having any intrinsic activity of its own. nih.gov It has been shown to reverse the dopamine-mediated inhibition of adenylate cyclase and stimulation of [35S]GTPγS binding in cells expressing the D4 receptor. nih.gov
In vivo studies have further illuminated the role of the D4 receptor. For example, research in rodent models of addiction has shown that L-745,870 can attenuate the rewarding effects of drugs of abuse. cij.gob.mx In models of Parkinson's disease, administration of L-745,870 has been shown to reduce the severity of levodopa-induced dyskinesias without compromising the therapeutic efficacy of levodopa. researchgate.net
Table 1: Binding Affinity of L-745,870 for Human Dopamine Receptors This interactive table summarizes the binding affinities (Ki, in nM) of L-745,870 for different human dopamine receptor subtypes as reported in various studies. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference |
|---|---|---|
| Dopamine D4 | 0.43 | nih.govmedchemexpress.com |
| Dopamine D4 | 0.51 | |
| Dopamine D2 | 960 | medchemexpress.commedchemexpress.com |
| Dopamine D3 | 2300 | medchemexpress.commedchemexpress.com |
Table 2: Investigational Areas of L-745,870 in Preclinical Research This interactive table outlines key areas of preclinical research where L-745,870 has been utilized as a pharmacological tool, along with the primary findings.
| Research Area | Model System | Key Findings | References |
|---|---|---|---|
| Schizophrenia | Clinical Trials | Ineffective as an antipsychotic agent in humans. | nih.gov |
| Substance Use Disorders | Rodent Models | Attenuates reinstatement of nicotine-seeking behavior. | cij.gob.mx |
| Parkinson's Disease | Macaque Models | Reduces levodopa-induced dyskinesia. | researchgate.net |
| Hedonic Feeding | Rat Models | Reverses the increase in palatable food intake induced by a D4 agonist. | mdpi.comnih.gov |
| Neuronal Signaling | Cultured Neurons | Blocks D4 receptor-mediated translocation of CaMKII. | buffalo.edu |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| L-745,870 Trihydrochloride |
| Clozapine |
| Levodopa |
| Amantadine |
| PD-168077 |
| AP-5 |
| AMPA |
| CNQX |
| SCH23390 |
| Raclopride (B1662589) |
| PG01037 |
| VU6004461 |
| ML398 |
| Nemonapride |
| Haloperidol |
| Spiperone |
| Quinpirole |
| Sulpiride |
| Carbachol |
| Genistein |
| KN-62 |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4.3ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;;;/h1-7,12H,8-11,13H2,(H,20,21);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSOYZLYCFYXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866021-03-6 | |
| Record name | L-745870 trihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866021036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-745870 TRIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H9TSV2PSX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile and Receptor Interaction Mechanisms of L 745,870 Trihydrochloride
Dopamine (B1211576) D4 Receptor Binding and Selectivity Characteristics
L-745,870, with the chemical name 3-([4-(4-chlorophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine, has been identified as a selective dopamine D4 receptor antagonist. nih.gov Its high affinity and selectivity are key characteristics that have been quantified in various studies.
Quantification of Ligand Affinity (Ki) for Human Dopamine D4 Receptors
The affinity of a ligand for its receptor is a crucial measure of its potency. For L-745,870, this has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) represents the concentration of the ligand required to occupy 50% of the receptors.
Studies have consistently shown that L-745,870 possesses a high affinity for cloned human dopamine D4 receptors. One study reported a Ki value of 0.43 nM . nih.gov Another source corroborates this high affinity, citing a Ki of 0.51 nM . These low nanomolar values underscore the potent binding of L-745,870 to the D4 receptor.
Table 1: Ligand Affinity (Ki) of L-745,870 for Human Dopamine D4 Receptors
| Receptor Subtype | Ki (nM) | Reference |
|---|---|---|
| Dopamine D4 | 0.43 | nih.govmedchemexpress.commedchemexpress.com |
| Dopamine D4 | 0.51 |
Comparative Receptor Selectivity against Other Dopamine Receptor Subtypes
A key aspect of the pharmacological profile of L-745,870 is its selectivity for the D4 receptor over other dopamine receptor subtypes. This selectivity is critical for elucidating the specific functions of the D4 receptor in research settings.
Research indicates that L-745,870 exhibits significantly weaker affinity for dopamine D2 and D3 receptors compared to the D4 subtype. medchemexpress.commedchemexpress.com The Ki values for D2 and D3 receptors are reported to be 960 nM and 2300 nM , respectively. medchemexpress.commedchemexpress.com This demonstrates a substantial selectivity for the D4 receptor. Specifically, L-745,870 is approximately 2000-fold more selective for the D4 receptor than for the D2 receptor. jneurosci.org
The selectivity of L-745,870 extends to the D1-like dopamine receptors (D1 and D5). The compound shows over 1000-fold greater selectivity for the D4 receptor compared to the D1 and D5 receptors. This high degree of selectivity further establishes L-745,870 as a specific tool for studying D4 receptor-mediated processes.
Table 2: Comparative Receptor Selectivity of L-745,870 against Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Selectivity Fold (vs. D4) | Reference |
|---|---|---|---|
| Dopamine D4 | 0.43 - 0.51 | - | nih.govmedchemexpress.commedchemexpress.com |
| Dopamine D2 | 960 | >2000 | nih.govmedchemexpress.commedchemexpress.comjneurosci.org |
| Dopamine D3 | 2300 | ~4500-5300 | medchemexpress.commedchemexpress.com |
| Dopamine D1 | >1000-fold less affinity than D4 | >1000 | |
| Dopamine D5 | >1000-fold less affinity than D4 | >1000 |
Differential Binding Profile for Dopamine D2 and D3 Receptors
Assessment of Binding Profile against Non-Dopaminergic Receptors
To be a truly selective ligand, a compound must also demonstrate minimal interaction with other, unrelated receptor systems.
L-745,870 has been evaluated for its binding to serotonin (B10506) (5-HT) receptors. It exhibits over 1000-fold selectivity for the D4 receptor over 5-HT2 receptors. While it has a high selectivity over 5-HT2 receptors, some studies note a moderate affinity for these sites, as well as for sigma and alpha-adrenergic receptors, with IC50 values less than 300 nM. nih.gov
Evaluation of Affinity for Alpha-Adrenoceptors
L-745,870 trihydrochloride, a selective dopamine D4 receptor antagonist, also demonstrates a moderate affinity for α-adrenergic receptors. nih.gov Studies have shown its interaction with α2A-, α2B-, and α2C-adrenergic receptor subtypes. caymanchem.com Specifically, the IC50 values, which represent the concentration of the drug that inhibits 50% of the specific binding of a radioligand, were determined to be 0.16 µM, 0.17 µM, and 0.23 µM for α2A-, α2B-, and α2C-adrenoceptors, respectively. caymanchem.com This indicates a measurable, though less potent, interaction with these receptors compared to its high affinity for the dopamine D4 receptor. nih.govcaymanchem.com
Table 1: Affinity of L-745,870 for Alpha-Adrenoceptor Subtypes
| Receptor Subtype | IC50 (µM) |
|---|---|
| α2A-Adrenoceptor | 0.16 caymanchem.com |
| α2B-Adrenoceptor | 0.17 caymanchem.com |
| α2C-Adrenoceptor | 0.23 caymanchem.com |
Characterization of Interactions with Sigma Sites
L-745,870 trihydrochloride exhibits a moderate affinity for sigma sites. nih.govmedchemexpress.commedchemexpress.com Research has indicated that while its primary target is the dopamine D4 receptor, it also binds to sigma-1 receptors with a mid-nanomolar affinity. researchgate.net In studies using radiotracer binding assays, L-745,870 was used to challenge the binding of other ligands to sigma receptors, confirming its interaction at these sites. researchgate.net The affinity for sigma sites is a notable aspect of its pharmacological profile, distinguishing it from compounds with more exclusive selectivity. nih.govmedchemexpress.commedchemexpress.com
Molecular Mechanisms of Dopamine D4 Receptor Antagonism
Inhibition of Agonist-Induced G-Protein Activation (e.g., [35S]-GTPγS Binding)
L-745,870 acts as an antagonist at dopamine D4 receptors by inhibiting the activation of G-proteins induced by agonists. medchemexpress.comchemsrc.com This is demonstrated in [35S]-GTPγS binding assays, a functional assay that measures the initial step of G-protein activation. nih.govcreative-bioarray.com In membranes from Chinese hamster ovary (CHO) cells expressing the human D4.4 receptor, L-745,870 displayed antagonist properties. researchgate.net It effectively reversed the dopamine-mediated stimulation of [35S]-GTPγS binding. nih.gov This inhibition of agonist-induced G-protein activation is a key mechanism of its antagonist action at the D4 receptor. nih.govmedchemexpress.com
Modulation of Adenylate Cyclase Activity in Transfected Cell Systems (e.g., HEK293, CHO cells)
L-745,870 has been shown to block the dopamine D4 receptor-mediated inhibition of adenylate cyclase activity in various transfected cell systems. medchemexpress.comchemsrc.com In both human embryonic kidney (HEK293) and Chinese hamster ovary (CHO) cells expressing human D4 receptors, L-745,870 at concentrations of 0.1-1 microM reversed the inhibition of forskolin-stimulated adenylate cyclase activity caused by dopamine. nih.gov For instance, in HEK293 cells expressing human dopamine D4 receptors, 100 nM of L-745,870 inhibited the dopamine-induced suppression of cAMP production stimulated by forskolin. caymanchem.com Interestingly, under certain experimental conditions with high receptor expression levels in CHO cells, L-745,870 could act as a partial agonist, demonstrating the complexity of its interaction with the D4 receptor-adenylate cyclase signaling pathway.
Table 2: Effect of L-745,870 on Adenylate Cyclase Activity in Transfected Cells
| Cell Line | Receptor Expressed | Agonist | Effect of L-745,870 | Reference |
|---|---|---|---|---|
| hD4HEK | Human Dopamine D4 | Dopamine | Reverses inhibition of adenylate cyclase | nih.gov |
| hD4CHO | Human Dopamine D4 | Dopamine | Reverses inhibition of adenylate cyclase | nih.gov |
| HEK293 | Human Dopamine D4 | Dopamine | Inhibits dopamine-induced inhibition of forskolin-stimulated cAMP production | caymanchem.com |
Effects on G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels
L-745,870 has been shown to antagonize the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels mediated by the dopamine D4 receptor. medchemexpress.comchemsrc.com In Xenopus oocytes co-expressing human D4 receptors and GIRK channels, L-745,870 acted as an antagonist, blocking the stimulation of GIRK currents induced by D4 agonists. researchgate.net However, some studies indicate that L-745,870 does not block agonist-induced activation of GIRK currents, suggesting the experimental context is crucial. sigmaaldrich.com GIRK channels are important regulators of neuronal excitability, and their modulation by D4 receptor antagonists like L-745,870 highlights a significant pathway through which this compound can exert its effects. frontiersin.orgnih.govwikipedia.org
Blockade of Dopamine-Induced Calcium Currents in Pituitary Cell Lines
L-745,870 effectively blocks the inhibition of calcium (Ca2+) currents induced by dopamine in transfected GH4C1 pituitary cells. medchemexpress.comchemsrc.com This demonstrates its antagonist activity at D4 receptors coupled to the modulation of ion channels. The stimulation of D4 receptors can lead to an increase in Ca2+ influx in certain neurons, an effect that can be reduced by L-745,870. researchgate.net This blockade of dopamine's effect on calcium currents is another important aspect of the molecular mechanism of L-745,870's antagonism.
Antagonism of Dopamine-Induced Extracellular Acidification in Cellular Models
L-745,870 Trihydrochloride has been identified as an antagonist of the dopamine D4 receptor in various in vitro pharmacological assessments. chemsrc.comnih.gov One of the key functional assays demonstrating this antagonism is its ability to counteract the metabolic changes induced by dopamine in cellular models. Specifically, L-745,870 has been shown to antagonize the dopamine-induced stimulation of the extracellular acidification rate in transfected cells. chemsrc.comnih.govmedchemexpress.com
In these cellular systems, the activation of D4 receptors by an agonist like dopamine leads to an increase in the rate of glycolysis, which results in the extrusion of protons (H+) and a measurable acidification of the extracellular medium. This response is a functional indicator of receptor activation and subsequent G-protein-coupled signaling.
Research findings indicate that L-745,870 effectively reverses the stimulation of the extracellular acidification rate that is mediated by dopamine. nih.gov This antagonistic action demonstrates that L-745,870 can block the functional consequences of D4 receptor activation. In studies using human D4 receptor-transfected cells, L-745,870, at concentrations ranging from 0.1 to 1 µM, was shown to reverse the effects of 1 µM dopamine. nih.gov It is noteworthy that in these assays, L-745,870 did not exhibit any significant intrinsic activity, confirming its role as a neutral antagonist rather than an inverse agonist. nih.gov
Table 1: Effect of L-745,870 on Dopamine-Mediated Extracellular Acidification
| Cell System | Agonist | Agonist Effect | Antagonist | Antagonist Action |
|---|---|---|---|---|
| Transfected Cells | Dopamine | Stimulation of extracellular acidification rate | L-745,870 | Reverses dopamine-mediated stimulation nih.gov |
Preclinical Research Applications and Physiological Effects in Animal Models
Central Nervous System (CNS) Studies and Neurotransmission Modulation
L-745,870 has been frequently utilized in CNS studies to elucidate the functions of the D4 receptor. sigmaaldrich.com
A critical feature of L-745,870 for CNS research is its excellent brain penetration. medchemexpress.comnih.govchemicalbook.comchemsrc.comsigmaaldrich.comchemrxiv.org Studies in rats have demonstrated high brain-to-plasma ratios, indicating that the compound effectively reaches its target site within the central nervous system. medchemexpress.comchemsrc.commedchemexpress.com The oral bioavailability of L-745,870 is reported to be between 20-60% in both rats and monkeys, with a plasma half-life (t1/2) of 2.1-2.8 hours, making it suitable for in vivo experiments. medchemexpress.comchemicalbook.comchemsrc.commedchemexpress.com
Pharmacokinetic Profile of L-745,870
| Species | Oral Bioavailability | Plasma Half-life (t1/2) | Brain Penetration |
|---|---|---|---|
| Rat | 20-60% medchemexpress.comchemicalbook.comchemsrc.commedchemexpress.com | 2.1-2.8 hours medchemexpress.comchemicalbook.comchemsrc.commedchemexpress.com | Excellent, high brain-to-plasma ratios medchemexpress.comchemsrc.commedchemexpress.com |
The dopamine (B1211576) D4 receptor is expressed in photoreceptor cells of the retina and is implicated in the modulation of retinal physiology. nih.govnih.gov L-745,870 has been instrumental in studying these processes. For instance, it has been used to investigate the role of D4 receptor activation in regulating cyclic AMP (cAMP) levels in photoreceptor cells. nih.gov In wild-type mice, repeated administration of L-745,870 led to decreased expression of adenylyl cyclase type 1 (Adcy1) mRNA, suggesting that D4 receptor activation is necessary for the normal expression of this enzyme in photoreceptors. nih.gov
Furthermore, studies using electroretinography (ERG) have employed L-745,870 to understand the role of D4 receptors in retinal adaptation to light. nih.govarvojournals.org In rats, L-745,870 applied during subjective twilight was shown to reduce the suppression of the saturating b-wave of the ERG, indicating an influence on the signal flow through the rod bipolar pathway. arvojournals.org In mice lacking D4 receptors, ERG b-wave responses were significantly suppressed during light adaptation, a phenomenon that can be probed using antagonists like L-745,870 in wild-type animals to understand the receptor's contribution to adaptive retinal responses. nih.gov Research in a rat model of retinal degeneration (P23H rats) showed that L-745,870 could shift the intensity-response curve of retinal ganglion cells, suggesting a role in modulating light sensitivity. google.com
The high expression of dopamine D4 receptors in the prefrontal cortex has led to investigations into their role in cognitive functions, particularly working memory. nih.gov
Studies using a delayed alternation task in rats have shown that L-745,870 can modulate working memory performance in a manner dependent on the individual's baseline cognitive function. nih.gov In rats with poor baseline performance, low doses of the D4 antagonist significantly improved working memory, especially when the task demand was high. nih.gov Conversely, in rats with good baseline performance, high doses of L-745,870 disrupted working memory. nih.gov This suggests a complex, modulatory role for the D4 receptor in working memory processes. nih.gov
Effects of L-745,870 on Working Memory in Rats
| Baseline Performance | Effect of Low-Dose L-745,870 | Effect of High-Dose L-745,870 |
|---|---|---|
| Poor | Improved performance nih.gov | No significant effect nih.gov |
Long-term potentiation (LTP), a cellular mechanism underlying learning and memory, is known to decline with age. nih.govnih.gov The hippocampus, a brain region critical for memory, is a key focus of this research. frontiersin.org Studies have investigated the role of the dopamine D4 receptor in modulating LTP. In hippocampal slices from aged mice, activation of D4 receptors has been shown to restore CA1 LTP. The use of L-745,870 in such studies helps to confirm the specificity of these effects to the D4 receptor. nih.gov For example, in the presence of L-745,870, the ability of dopamine to increase carbachol-induced gamma oscillations in the hippocampus of aged mice was significantly reduced. nih.gov Furthermore, L-745,870 has been shown to block the reversal of LTP (depotentiation) induced by theta-pattern stimulation in wild-type mouse hippocampal slices, a process in which D4 receptors play a crucial role. pnas.org
Modulation of Spontaneous Alternation Behavior
Impact on Dopaminergic Signaling in Specific Brain Regions
L-745,870 Trihydrochloride has been utilized to dissect the contribution of the D4 receptor to complex neural circuits.
In studies using rat brain slices, L-745,870 has been pivotal in understanding the modulation of the subthalamonigral pathway, a circuit implicated in motor control and dysfunctions such as Parkinson's disease. Research has shown that dopamine inhibits complex excitatory postsynaptic currents (EPSCs) in the substantia nigra pars reticulata (SNr) that are evoked by stimulation of the subthalamic nucleus (STN). nih.govresearchgate.net
The application of L-745,870, a selective D4 antagonist, partially blocks this dopamine-induced inhibition. nih.govresearchgate.net When co-applied with sulpiride, a D2/D3 receptor antagonist, the inhibitory effect of dopamine is almost entirely abolished. researchgate.net This indicates that dopamine's modulation of this pathway is mediated by a combination of D2, D3, and D4 receptors. nih.govresearchgate.net The primary site of this dopaminergic inhibition appears to be within the STN, suppressing transmission to the SNr. nih.govresearchgate.net
| Condition | Inhibition of Complex EPSCs by Dopamine | Reference |
|---|---|---|
| Dopamine alone | ~64% reduction | nih.govresearchgate.net |
| Dopamine + L-745,870 | ~31% reduction | researchgate.net |
| Dopamine + Sulpiride (D2/D3 antagonist) | ~31% reduction | researchgate.net |
| Dopamine + L-745,870 + Sulpiride | ~9% reduction | researchgate.net |
The regulation of fertility is a complex process involving numerous neurotransmitters, including dopamine. L-745,870 has been used to investigate the role of the D4 receptor in modulating the activity of gonadotropin-releasing hormone (GnRH) neurons, which are central to reproductive function. acnp.orgacs.orgchinayyhg.com
Studies in male mice have revealed that activation of D2-like receptors, a family that includes the D4 receptor, leads to a decrease in GnRH neuronal activity. acs.org This inhibitory effect is mediated through Gαi/o protein coupling. acs.org As a selective D4 receptor antagonist, L-745,870 would block this specific pathway of dopamine-induced inhibition of GnRH neuron excitability. acnp.orgacs.org These findings highlight a specific mechanism through which dopamine, via the D4 receptor, can directly influence the neurons that control fertility. acs.org
The serine/threonine kinase Akt is a crucial component of intracellular signaling cascades, including those initiated by dopamine receptors. Research has focused on how different dopamine receptor subtypes regulate Akt phosphorylation (activation). In vivo studies using knockout mice and selective antagonists like L-745,870 have been conducted to clarify the role of each receptor. biorxiv.org
Investigations into the striatum, a key brain region for motor control and reward, have shown that under basal conditions, mice treated with the D4 receptor antagonist L-745,870 exhibit levels of phosphorylated Akt (phospho-Akt) that are comparable to those of normal control animals. biorxiv.org This suggests that D4 receptor blockade does not significantly impact the basal state of the striatal Akt signaling pathway. biorxiv.org The primary regulation of Akt inhibition by dopamine has been attributed to D2 and, to some extent, D3 receptors. biorxiv.org
Modulation of Gonadotropin-Releasing Hormone Neuron Excitability in Male Mice
Evaluation of Behavioral Profiles in Rodent Models
The behavioral effects of L-745,870 have been assessed in various rodent models to understand the functional consequences of D4 receptor blockade.
Given the localization of D4 receptors in brain regions associated with cognition and psychosis, and the atypical antipsychotic clozapine's affinity for D4 receptors, L-745,870 was developed and investigated for potential neuroleptic (antipsychotic) properties. nih.gov The hypothesis was that a selective D4 receptor antagonist might offer antipsychotic efficacy with a reduced risk of the extrapyramidal side effects associated with typical antipsychotics that primarily block D2 receptors. nih.gov
Despite the promising preclinical rationale, clinical trials with L-745,870 in patients with schizophrenia did not demonstrate antipsychotic efficacy. nih.govwikipedia.org In some instances, there were even indications of a potential worsening of symptoms. wikipedia.org This outcome has prompted a re-evaluation of the role of D4 receptor antagonism as a primary mechanism for treating psychosis.
The head-twitch response (HTR) in rodents is a well-established behavioral model used to screen for hallucinogenic potential, as it is primarily mediated by the activation of serotonin (B10506) 5-HT2A receptors. researchgate.net Hallucinogens like mescaline reliably induce this behavior.
| Behavioral Model | Effect of L-745,870 Trihydrochloride | Implication | Reference |
|---|---|---|---|
| Neuroleptic Activity (Clinical) | Ineffective as an antipsychotic | Challenges the hypothesis that selective D4 antagonism is sufficient for antipsychotic effects. | nih.govwikipedia.org |
| Head-Twitch Response (Mice) | No effect on agonist-induced head twitches | Suggests a lack of direct involvement of D4 receptors in this 5-HT2A receptor-mediated behavior. | nih.gov |
Effects on Nicotine-Induced Kinetic Tremor Mechanisms in Mice
Research into the role of dopamine receptors in nicotine-induced kinetic tremor in mice has explored the effects of various selective antagonists. Nicotine (B1678760) is known to induce a kinetic tremor that shares pharmacological characteristics with essential tremors, a process involving the activation of neurons in the inferior olive. nih.govnih.govfrontiersin.orgresearchgate.net Nicotine also enhances the release of dopamine by stimulating specific nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.govfrontiersin.org
A study investigating the dopaminergic regulation of this tremor found that a tremorgenic dose of nicotine increased dopamine levels in the pons and medulla oblongata, as well as dopamine metabolite levels in the hippocampus, pons/medulla oblongata, and striatum. nih.govnih.gov However, the administration of the selective D4 receptor antagonist, L-745,870, did not affect the generation of nicotine-induced tremor. nih.govnih.govfrontiersin.orgresearchgate.net Similarly, the selective D2 receptor antagonist L-741,626 also showed no effect on the tremor. nih.govnih.govfrontiersin.orgresearchgate.net In contrast, the study revealed that dopamine D1/D5 and D3 receptors play opposing roles, with D1/D5 receptor antagonism enhancing the tremor and D3 receptor antagonism inhibiting it. nih.govnih.govfrontiersin.org This suggests that while the dopaminergic system is involved in modulating nicotine-induced tremor, the D4 receptor subtype does not appear to be a primary mediator in this specific physiological response. nih.govnih.gov
Research into Movement Disorder Models
L-DOPA-induced dyskinesia is a significant complication in the long-term treatment of Parkinson's disease. nih.gov Preclinical research using animal models, such as macaques and rats with lesions induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or 6-hydroxydopamine (6-OHDA) respectively, has been crucial for investigating potential therapeutic interventions. nih.govnih.govmdpi.com
In a study involving MPTP-lesioned macaques exhibiting stable and marked dyskinesia, the co-administration of L-745,870 with L-DOPA was investigated. nih.govresearchgate.net The results demonstrated that L-745,870 significantly reduced the severity of dyskinesia by up to 59% compared to L-DOPA alone. nih.govresearchgate.net While the antagonist did not affect the total duration of the antiparkinsonian benefit, known as "ON-time," it significantly altered the quality of this time. nih.govresearchgate.net Specifically, it increased the duration of "ON-time" without disabling dyskinesia by 204% and decreased the duration of "ON-time" with disabling dyskinesia by 56%. nih.gov These findings suggest that selective D4 receptor antagonists hold potential as a therapeutic strategy for managing L-DOPA-induced dyskinesia. nih.govmdpi.com
The table below summarizes the key findings from the study on L-745,870's effects on L-DOPA-induced dyskinesia in a macaque model of Parkinson's disease. nih.govresearchgate.net
| Metric | L-DOPA + Vehicle | L-DOPA + L-745,870 (1 mg/kg) | Percentage Change |
| Dyskinesia Severity | Baseline | Up to 59% Reduction | ↓ 59% |
| Duration of "ON-time" without Disabling Dyskinesia | Baseline | Significantly Increased | ↑ 204% |
| Duration of "ON-time" with Disabling Dyskinesia | Baseline | Significantly Decreased | ↓ 56% |
| Total "ON-time" Duration | No Significant Change | No Significant Change | ↔ |
Investigations into Other Behavioral and Physiological Functions
The role of the dopamine D4 receptor in regulating food intake, particularly of palatable foods, has been a subject of investigation with conflicting results. nih.gov Some studies suggest that blocking D4 receptors can increase food intake and impair satiety, while more recent evidence indicates the opposite. nih.gov
One line of research has shown that central administration of the selective D4 receptor antagonist L-745,870 reduces sucrose (B13894) consumption in rats. nih.gov In a study investigating the effects of D4 receptor modulation in the nucleus accumbens shell, a key area in the brain's reward system, the D4 receptor agonist PD-168,077 was found to increase the intake of a sweet solution by 46%. nih.govresearcher.life This effect was reversed by the administration of L-745,870. nih.govresearcher.life Further research demonstrated that L-745,870 administered intraventricularly decreased sucrose consumption in a dose-dependent manner. researchgate.net This was accompanied by microstructural changes in drinking behavior, such as an increased number of drinking bouts but reduced duration and size of each bout, suggesting a potential disruption of consummatory behavior through enhanced satiety signals. researchgate.net These findings point towards the involvement of D4 receptors in the hedonic aspects of feeding. nih.govresearchgate.net
Conversely, other studies have reported that L-745,870, when administered systemically, was inactive on its own in affecting food intake but could reverse the effects of D4 receptor agonists. mdpi.com In food-deprived rats, the administration of a D4 agonist into the paraventricular nucleus of the hypothalamus increased food intake, an effect that was also reversed by L-745,870, suggesting an orexigenic (appetite-stimulating) function for D4 receptors in this brain region. researchgate.net
The table below summarizes the effects of L-745,870 on palatable food intake in rodents from different studies.
| Study Focus | Brain Region | L-745,870 Effect on Palatable Food Intake |
| Reversal of D4 Agonist (PD-168,077)-Induced Intake | Nucleus Accumbens Shell | Reversed the increase in sweet solution intake. nih.govresearcher.life |
| Direct Effect on Sucrose Consumption | Intraventricular | Decreased sucrose consumption in a dose-dependent manner. researchgate.net |
| Reversal of D4 Agonist-Induced Intake | Paraventricular Hypothalamus | Reversed the increase in food intake. researchgate.net |
Dopamine D4 receptors have been identified as playing a role in male sexual function, particularly erectile function. Studies in male rats have shown that the selective D4 receptor agonist PD-168,077, when injected into the paraventricular nucleus of the hypothalamus, induces penile erections in a dose-dependent manner. nih.govresearchgate.net This pro-erectile effect was almost completely blocked by the pre-administration of the selective D4 receptor antagonist L-745,870 into the same brain region. nih.govresearchgate.net This suggests that D4 receptors located in the paraventricular nucleus are involved in mediating erectile responses. nih.govresearchgate.net
Furthermore, research on copulatory behavior in sexually potent male rats has shown that systemic administration of L-745,870 dose-dependently impaired sexual performance. nih.gov This was evidenced by increased latencies to intromission and ejaculation, increased number of mounts before ejaculation, and a longer post-ejaculatory interval. nih.gov L-745,870 also completely abolished the facilitatory effects of D4 receptor agonists on sexual behavior. nih.gov One proposed mechanism for this impairment is that the blockade of D4 receptors interferes with the occurrence of penile erections during copulation. mdpi.com In support of this, L-745,870 has been reported to reduce penile erections induced by the non-selective dopamine agonist apomorphine. mdpi.com
The table below outlines the inhibitory effects of L-745,870 on erectile function and copulatory behavior in male rats.
| Experimental Model | Effect of L-745,870 |
| Penile Erection Model | |
| D4 Agonist (PD-168,077)-Induced Erections | Almost completely blocked the pro-erectile effect. nih.govresearchgate.net |
| Apomorphine-Induced Erections | Reduced the number of erectile episodes. mdpi.com |
| Copulatory Behavior Model | |
| Intromission & Ejaculation Latency | Increased. nih.gov |
| Mount Frequency | Increased. nih.gov |
| Post-Ejaculatory Interval | Increased. nih.gov |
| D4 Agonist-Facilitated Copulation | Abolished the facilitatory effects. nih.gov |
The dopamine D4 receptor has been a significant focus of research into the genetic underpinnings of Attention Deficit Hyperactivity Disorder (ADHD). nih.govresearchgate.netnih.govwikipedia.org Polymorphisms in the gene encoding the D4 receptor (DRD4), particularly a variable number tandem repeat (VNTR) in exon 3, have been consistently associated with ADHD. nih.govnih.govwikipedia.org The 7-repeat allele (D4.7) is the variant most frequently linked to the disorder. nih.govwikipedia.org
The D4 receptor is expressed in brain regions critical for executive functions, such as the prefrontal cortex, which are implicated in the pathophysiology of ADHD. nih.gov This has led to the hypothesis that modulation of D4 receptor activity could be a therapeutic strategy for ADHD. nih.gov Preclinical studies have utilized selective D4 receptor ligands like L-745,870 to probe the function of these receptors in relevant neural circuits. nih.gov For example, in vivo microdialysis studies in the rat ventral striatum have used L-745,870 to investigate the D4 receptor's role in modulating neurotransmitter release. nih.gov
Despite the strong genetic association, the direct therapeutic potential of D4 receptor antagonists for ADHD remains to be conclusively established. A clinical trial with L-745,870 in adults with ADHD did not show a significant effect over placebo, although the study had limitations. nih.gov Nevertheless, the consistent genetic linkage between the DRD4 gene and ADHD continues to make the D4 receptor a subject of interest in research aimed at understanding the neurobiology of the disorder. researchgate.netnih.gov
Structure Activity Relationships Sar and Synthetic Research
Elucidation of Key Structural Features for Dopamine (B1211576) D4 Receptor Affinity and Selectivity
The high affinity and selectivity of L-745,870 for the dopamine D4 receptor are attributed to a unique combination of structural features within its 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine framework. Crystallographic studies of the D4 receptor bound to L-745,870 have provided invaluable insights into the molecular basis of this selectivity.
A pivotal discovery is the interaction of L-745,870 with a secondary binding pocket that extends from the primary (orthosteric) ligand-binding site. nih.gov This pocket is formed by a crevice between transmembrane helices 2 and 3 of the D4 receptor, a feature that is not as pronounced in other dopamine receptor subtypes. nih.gov The antagonist's ability to occupy this extended pocket is a key determinant of its high selectivity.
Mutagenesis studies have further illuminated the critical interactions. The antagonist activity of L-745,870 is believed to stem from its ability to block the relative movement between transmembrane helices 2 and 3, thereby preventing receptor activation. nih.gov
The core scaffold, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), serves as a crucial anchor. The pyrrole (B145914) nitrogen and the pyridine (B92270) nitrogen are key hydrogen bond acceptors and donors, respectively, facilitating interaction with the receptor. rsc.org The linker, a methylpiperazine group, and the terminal 4-chlorophenyl ring are essential for extending into the secondary binding pocket and establishing favorable interactions.
Structure-activity relationship studies on analogues have reinforced these findings. For instance, modifications to the linker length and the nature of the aromatic substituent have been shown to significantly impact both affinity and selectivity. chemrxiv.org Shortening the linker from a butyl to a propyl chain dramatically improves D4 receptor selectivity over D2 and D3 receptors. chemrxiv.org
Synthetic Strategies for L-745,870 Trihydrochloride Scaffold Development
The synthesis of the L-745,870 Trihydrochloride scaffold, 1H-pyrrolo[2,3-b]pyridine, has been approached through various synthetic routes. These strategies are crucial for enabling the synthesis of L-745,870 and its analogues for SAR studies.
One common approach involves the construction of the fused pyrrolopyridine ring system from substituted pyridine or pyrrole precursors. juniperpublishers.com For example, modifications of classical indole (B1671886) syntheses like the Fischer and Madelung methods have been adapted for the preparation of 1H-pyrrolo[2,3-b]pyridines.
A frequently employed strategy starts with a substituted pyridine, such as 2-amino-3-iodopyridine. Through a series of reactions, including conjugate addition to an acetylenic compound followed by a copper-mediated intramolecular cyclization, the 7-azaindole (B17877) core can be efficiently synthesized. nih.gov
Once the 1H-pyrrolo[2,3-b]pyridine scaffold is in hand, the subsequent key step is the introduction of the side chain at the 3-position. This is often achieved through a Mannich-type reaction or by functionalizing the 3-position with a suitable leaving group, followed by nucleophilic substitution with 1-(4-chlorophenyl)piperazine. The final step involves the formation of the trihydrochloride salt by treating the free base with hydrochloric acid.
Design and Synthesis of Analogues for Comprehensive SAR Exploration
To comprehensively explore the structure-activity relationships of L-745,870, numerous analogues have been designed and synthesized. These studies have systematically probed the importance of each structural component: the 1H-pyrrolo[2,3-b]pyridine core, the linker, and the terminal aromatic ring.
The design of these analogues often involves:
Modification of the terminal aromatic ring: Replacing the 4-chlorophenyl group with other substituted phenyl rings or different heterocyclic systems to investigate the impact of electronic and steric properties on receptor binding. chemrxiv.org
Alteration of the linker: Varying the length and composition of the linker connecting the core scaffold to the terminal ring to understand the optimal spatial arrangement for receptor interaction. chemrxiv.org
Substitution on the core scaffold: Introducing substituents on the 1H-pyrrolo[2,3-b]pyridine ring to probe for additional interaction points within the binding pocket. rsc.org
The synthesis of these analogues generally follows the synthetic strategies developed for the parent compound, utilizing the appropriate substituted starting materials. For example, to synthesize analogues with different terminal aromatic rings, the corresponding substituted phenylpiperazines are used in the final coupling step.
The binding affinities of these analogues for the dopamine D4 receptor, as well as their selectivity over other dopamine receptor subtypes (D2 and D3), are then determined through radioligand binding assays. This data is crucial for building a comprehensive SAR model.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of L-745,870 and Selected Analogues
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4/D2 Selectivity | D4/D3 Selectivity |
| L-745,870 | 0.43 medchemexpress.com | 960 medchemexpress.com | 2300 medchemexpress.com | ~2233 | ~5349 |
| Analogue 5f | 2.21 chemrxiv.org | >2930 chemrxiv.org | >1150 chemrxiv.org | >1326 | >520 |
| Analogue 5g | 2.89 chemrxiv.org | >1320 chemrxiv.org | >1320 chemrxiv.org | >457 | >457 |
| Analogue 9a | 6.47 chemrxiv.org | >5460 chemrxiv.org | >22000 chemrxiv.org | >844 | >3403 |
| Analogue 9b | 59.0 chemrxiv.org | >5250 chemrxiv.org | 473 chemrxiv.org | >89 | ~8 |
Data sourced from referenced literature. chemrxiv.orgmedchemexpress.com
Advanced Methodologies Employed in L 745,870 Trihydrochloride Research
In Vitro Cellular and Biochemical Assay Systems
To characterize the interaction of L-745,870 with its target receptor and understand its functional consequences at the cellular level, researchers have employed various in vitro systems. These controlled environments allow for precise measurement of molecular interactions and cellular responses.
Use of Transfected Human Embryonic Kidney (HEK293) Cells
HEK293 cells, a staple in pharmacological research, have been instrumental in studying L-745,870. These cells are readily transfected to express specific receptor subtypes, providing a clean system to investigate drug-receptor interactions without the confounding presence of other receptors.
In studies involving HEK293 cells stably expressing human dopamine (B1211576) D2, D3, or D4 receptors, L-745,870 has been characterized through radioligand binding assays. jneurosci.orgmdpi.comchemrxiv.org Competition binding studies using radiolabeled ligands like [3H]N-methylspiperone or [3H]spiperone allow for the determination of the binding affinity (Ki) of L-745,870 for each receptor subtype. jneurosci.orgmdpi.comnih.gov These experiments have consistently demonstrated the high affinity and selectivity of L-745,870 for the human dopamine D4 receptor. nih.govmedchemexpress.comchemsrc.commedchemexpress.com For instance, L-745,870 displaced the specific binding of [3H]spiperone to cloned human dopamine D4 receptors with a Ki of 0.43 nM. nih.gov Its affinity for D2 and D3 receptors is significantly lower, with Ki values of 960 nM and 2300 nM, respectively, highlighting its selectivity. medchemexpress.comchemsrc.commedchemexpress.com
Functional assays in transfected HEK293 cells have further elucidated the antagonist properties of L-745,870. In cells expressing human D4 receptors, L-745,870 was shown to inhibit the dopamine-induced inhibition of forskolin-stimulated cAMP production. caymanchem.com It also antagonized the ability of D4 receptors to inhibit agonist-induced stimulation of [35S]-GTPγS binding. medchemexpress.comchemsrc.commedchemexpress.com Interestingly, some studies have reported that L-745,870 can act as a partial agonist at human recombinant dopamine D4.4 receptors expressed in HEK293 cells, where it mimicked dopamine in inhibiting forskolin-stimulated cyclic AMP accumulation. nih.gov
Table 1: Binding Affinity of L-745,870 for Human Dopamine Receptors in HEK293 Cells
| Receptor Subtype | Radioligand | Ki (nM) | Reference |
|---|---|---|---|
| Dopamine D4 | [3H]spiperone | 0.43 | nih.gov |
| Dopamine D2 | [3H]spiperone | 960 | medchemexpress.comchemsrc.commedchemexpress.com |
| Dopamine D3 | [3H]spiperone | 2300 | medchemexpress.comchemsrc.commedchemexpress.com |
Application of Chinese Hamster Ovary (CHO) Cells Expressing Dopamine Receptors
Similar to HEK293 cells, Chinese Hamster Ovary (CHO) cells are another widely used platform for expressing recombinant proteins. CHO cells stably expressing human dopamine receptors have been pivotal in corroborating and expanding upon the findings from HEK293 cell-based assays.
In CHO cells expressing the human D4 receptor, L-745,870 demonstrated its antagonist activity by reversing the dopamine-mediated inhibition of adenylate cyclase. nih.gov It also blocked the inhibition of forskolin-stimulated adenylate cyclase activity in these cells. medchemexpress.comchemsrc.commedchemexpress.com Studies have also investigated the impact of receptor density on the functional activity of L-745,870 in CHO cells. In CHO cells expressing D4.4 receptors, L-745,870 initially showed no agonist effect; however, as receptor density was increased, it was observed to behave as a partial agonist. nih.gov
Further research in CHO cells has explored the effects of L-745,870 on other cellular processes. For example, in CHO cells expressing different variants of the D4 receptor (D4.2R, D4.4R, and D4.7R), L-745,870 was found to block the effects of dopamine on S-adenosylmethionine (SAM) levels and decreased the basal SAM level in D4.7R-expressing cells. researchgate.net
Table 2: Functional Activity of L-745,870 in Transfected CHO Cells
| Assay | Effect of L-745,870 | Cell Line | Reference |
|---|---|---|---|
| Adenylate Cyclase Inhibition | Reversed dopamine-mediated inhibition | CHO-hD4 | nih.gov |
| Forskolin-Stimulated Adenylate Cyclase | Blocked inhibition | CHO-hD4 | medchemexpress.comchemsrc.commedchemexpress.com |
| S-adenosylmethionine (SAM) levels | Blocked dopamine's effects | CHO-D4R | researchgate.net |
Utilization of Xenopus Laevis Oocyte Expression Systems for Ion Channel Studies
Xenopus laevis oocytes provide a robust system for expressing and studying the function of ion channels and G-protein coupled receptors. nih.govresearchgate.netalascience.comecocyte.net When cRNA for a specific receptor and its associated ion channel is injected into the oocyte, the proteins are expressed on the cell membrane, allowing for electrophysiological recordings of their activity. researchgate.net
In the context of L-745,870 research, Xenopus oocytes have been used to investigate the coupling of D4 receptors to ion channels. For instance, L-745,870 was shown to inhibit the D4 receptor's activation of cloned G protein-coupled inwardly rectifying K+ (GIRK) channels. medchemexpress.comchemsrc.com This demonstrates the compound's ability to block the downstream signaling cascade initiated by dopamine D4 receptor activation, which often involves the modulation of ion channel activity.
Ex Vivo Electrophysiological Recordings (e.g., Brain Slice Electrophysiology)
Ex vivo brain slice electrophysiology offers a bridge between the highly controlled in vitro environment and the complexity of the whole organism. creative-biolabs.comkopfinstruments.com This technique involves recording the electrical activity of neurons within a thin slice of brain tissue maintained in an artificial cerebrospinal fluid (ACSF). creative-biolabs.comkopfinstruments.com It allows for the study of synaptic transmission and plasticity in a relatively intact neural circuit. creative-biolabs.com
Research utilizing brain slices has provided valuable insights into the effects of L-745,870 on neuronal communication. In rat brain slices, the action of dopamine in reducing complex excitatory postsynaptic currents (EPSCs) in the substantia nigra zona reticulata (SNR) was nearly completely blocked by the combination of a D2/D3 antagonist and L-745,870, indicating a role for D4 receptors in modulating this pathway. nih.gov
Studies on hippocampal slices have shown that L-745,870 can block the effects of D4 receptor activation on gamma oscillations, a type of neuronal network activity important for cognitive processes. pnas.org For instance, the D4 receptor agonist PD168077-induced increase in gamma oscillation power was blocked by L-745,870. pnas.org Furthermore, L-745,870 has been shown to block the depotentiation of long-term potentiation (LTP) at Schaffer collateral synapses induced by temperoammonic path stimulation. eneuro.org In aged mice, where baseline gamma oscillation power is reduced, L-745,870 was found to significantly lessen the dopamine-induced increase in gamma power. nih.gov
In Vivo Animal Behavioral Pharmacology Models
To understand the physiological and behavioral consequences of D4 receptor blockade by L-745,870, researchers utilize a variety of animal models, primarily in rodents. frontiersin.org These models assess the compound's effects on behaviors relevant to neuropsychiatric disorders.
Rodent Behavioral Tests
A battery of behavioral tests in rats and mice has been employed to characterize the profile of L-745,870. In contrast to typical antipsychotics, L-745,870 did not antagonize amphetamine-induced hyperactivity in mice or impair conditioned avoidance responding in rats at doses that selectively block D4 receptors. capes.gov.br It also failed to reverse the deficit in prepulse inhibition of acoustic startle induced by apomorphine. capes.gov.br
Regarding motor effects, L-745,870 had no effect on apomorphine-induced stereotypy in rats but did induce catalepsy in mice at a high dose. capes.gov.br It has also been reported to decrease open-field activity in mice. neuroscigroup.us
In cognitive tasks, L-745,870 has been shown to impair novel object recognition in normal rats. nih.govresearchgate.net However, chronic treatment with L-745,870 did not fully replicate the enhanced locomotor sensitization seen in D4 receptor knockout mice treated with methylphenidate. nih.gov In studies related to cocaine self-administration, L-745,870 decreased responding maintained by low doses of cocaine in some rats, but the effects were not statistically significant. jneurosci.org Other studies have shown that L-745,870 did not alter apomorphine- or pramipexole-induced penile erection and yawning. researchgate.net
Table 3: Summary of L-745,870 Effects in Rodent Behavioral Models
| Behavioral Test | Species | Effect of L-745,870 | Reference |
|---|---|---|---|
| Amphetamine-Induced Hyperactivity | Mouse | No antagonism | capes.gov.br |
| Conditioned Avoidance Responding | Rat | No impairment | capes.gov.br |
| Prepulse Inhibition Deficit (Apomorphine-induced) | Rat | No reversal | capes.gov.br |
| Apomorphine-Induced Stereotypy | Rat | No effect | capes.gov.br |
| Catalepsy | Mouse | Induced at high dose | capes.gov.br |
| Open-Field Activity | Mouse | Decreased activity | neuroscigroup.us |
| Novel Object Recognition | Rat | Impaired recognition | nih.govresearchgate.net |
| Cocaine Self-Administration | Rat | Non-significant decrease in responding | jneurosci.org |
| Apomorphine-Induced Penile Erection/Yawning | Rat | No alteration | researchgate.net |
Non-Human Primate Models
Non-human primate (NHP) models play a crucial role in biomedical research due to their close phylogenetic, genetic, and biological similarities to humans. novapublishers.comnih.gov These models are considered essential for studying complex neurological conditions and for the preclinical evaluation of therapeutic candidates. novapublishers.comannualreviews.org While there are ongoing discussions regarding the ethics and limitations of NHP research, including phenotypic differences that can affect drug responses, they remain a vital tool, particularly in neuroscience. emulatebio.comzoores.ac.cn
In the investigation of L-745,870, NHPs have provided significant insights into its pharmacokinetic profile and central nervous system effects. Studies in squirrel monkeys have demonstrated that L-745,870 possesses favorable pharmacokinetic properties, including good oral bioavailability (20-60%) and excellent brain penetration. medchemexpress.com Behavioral observations in squirrel monkeys indicated that oral administration of L-745,870 could induce mild sedation. medchemexpress.com
A key area of research has been the use of macaque models of Parkinson's disease to study L-DOPA-induced dyskinesia (LID). researchgate.net In one study, six macaques were rendered parkinsonian through administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). After the development of stable and pronounced dyskinesia from L-DOPA treatment, the animals were given acute challenges of L-745,870 in combination with L-DOPA. researchgate.net The results were significant, showing that co-administration of L-745,870 with L-DOPA markedly reduced the severity of dyskinesia by up to 59% compared to L-DOPA alone. researchgate.net Furthermore, this treatment increased the duration of "ON-time" (periods of good motor function) without disabling dyskinesia. researchgate.net
To ensure that the observed effects were due to its intended mechanism as a selective D4 antagonist, researchers measured the levels of L-745,870 in the plasma, cerebrospinal fluid, and brain. The brain concentrations were found to be within the range required for selective D4 receptor antagonism. researchgate.net These findings in NHP models suggest that selective D4 receptor antagonists hold potential as a therapeutic strategy for L-DOPA-induced dyskinesia. researchgate.net
| NPH Model | Research Focus | Key Findings | Citation |
|---|---|---|---|
| Squirrel Monkey | Pharmacokinetics & Behavioral Effects | Demonstrated good oral bioavailability (20-60%) and significant brain penetration. Induced mild sedation at certain oral doses. | medchemexpress.com |
| Macaque (MPTP-lesioned) | L-DOPA-Induced Dyskinesia (LID) in a Parkinson's Disease Model | Significantly reduced the severity of LIDs by up to 59%. Increased duration of "ON-time" without disabling dyskinesia. Brain levels confirmed selective D4 receptor antagonism. | researchgate.net |
Molecular and Genetic Approaches in Dopamine Receptor Function Studies
Molecular and genetic techniques have been fundamental in elucidating the specific mechanisms of action of L-745,870 and understanding the broader function of the dopamine D4 receptor. The discovery and characterization of the five distinct dopamine receptor subtypes (D1-D5) were made possible through gene cloning, which categorized them into D1-like and D2-like families based on their properties. mdpi.comnews-medical.net The D4 receptor, a member of the D2-like family, is encoded by the DRD4 gene found on chromosome 11p15. mdpi.com
L-745,870 is distinguished by its high potency and remarkable selectivity as an antagonist for the D4 receptor. rndsystems.com Radioligand binding assays using cloned human dopamine receptors have quantified this selectivity. These studies show that L-745,870 has a very high affinity for the D4 receptor, with a dissociation constant (Ki) of approximately 0.43 to 0.51 nM. medchemexpress.comrndsystems.com In contrast, its affinity for D2 and D3 receptors is significantly lower, demonstrating its high selectivity. medchemexpress.comrndsystems.com
| Receptor Subtype | Ki (nM) | Selectivity Profile | Citation |
|---|---|---|---|
| Dopamine D4 | 0.43 - 0.51 | High Affinity | medchemexpress.comrndsystems.com |
| Dopamine D2 | 960 | >2000-fold lower affinity than for D4 | medchemexpress.commdpi.com |
| Dopamine D3 | 2300 | >5000-fold lower affinity than for D4 | medchemexpress.commdpi.com |
Molecular studies have explored the downstream signaling pathways affected by L-745,870. It has been shown to antagonize the ability of D4 receptors to inhibit forskolin-stimulated adenylate cyclase activity in transfected cell lines, a hallmark of Gαi/o protein coupling. medchemexpress.comelifesciences.org Furthermore, L-745,870 can block the D4 receptor's modulation of ion channels, such as its ability to inhibit Ca2+ currents in transfected pituitary cells and activate G protein-coupled inwardly rectifying K+ channels (GIRK). medchemexpress.comrndsystems.com
A significant advancement in understanding the selectivity of L-745,870 came from structural biology. The crystal structure of the mouse dopamine D4 receptor in complex with L-745,870 was resolved, revealing a unique secondary binding pocket extending from the primary (orthosteric) site. elifesciences.org This DRD4-specific crevice, located between transmembrane helices 2 and 3, helps to explain the compound's high subtype selectivity. elifesciences.org
Genetic approaches, such as the use of knockout mice lacking the DRD4 gene, have provided further evidence for the receptor's role in regulating neuronal activity. mdpi.com These studies confirmed the D4 receptor's critical role in modulating neurotransmission in the brain's frontocortical areas. mdpi.com In postmortem human brain tissue, L-745,870 has been used as a pharmacological tool in binding assays to differentiate D4 receptors from D2/D3 receptors, allowing for the quantification of D4 receptor density in regions like the prefrontal cortex. scielo.brscielo.br
Emerging Research Directions and Unaddressed Questions
Exploration of Novel Molecular Interactions Beyond Canonical D4 Receptor Pathways
While L-745,870 is renowned for its high selectivity for the dopamine (B1211576) D4 receptor, with a binding affinity (Kᵢ) of approximately 0.4-0.5 nM, research has also characterized its interactions with other molecular targets. merckmillipore.com These interactions, though weaker, are crucial for a comprehensive understanding of its biological profile. Studies have shown that L-745,870 exhibits moderate affinity for 5-HT2 receptors, sigma sites, and α-adrenoceptors. medchemexpress.com Its affinity for D2 (Kᵢ of ~960 nM) and D3 (Kᵢ of ~2300 nM) receptors is significantly lower, underscoring its selectivity. medchemexpress.com
Crystal structure analysis of the mouse dopamine D4 receptor in complex with L-745,870 has provided molecular-level insights into its high selectivity. elifesciences.org The structure reveals a secondary binding pocket extending from the primary (orthosteric) ligand-binding site into a crevice specific to the D4 receptor, which is not present in D2 or D3 receptors. elifesciences.org This structural feature helps explain the compound's potent and selective binding. elifesciences.org
Beyond direct receptor binding, research indicates that L-745,870 can influence intracellular signaling cascades. For instance, in human endothelial cells, the effects of amphetamine on tissue factor (TF) expression, a process mediated by the mitogen-activated protein kinases (MAPKs) ERK and p38, were blocked by L-745,870. oup.comoup.comnih.gov This suggests that D4 receptor antagonism by L-745,870 can interfere with downstream signaling pathways, a dimension of its activity that extends beyond simple receptor occupancy.
Binding Affinity (Kᵢ) of L-745,870 at Various Receptors
| Receptor | Binding Affinity (Kᵢ) in nM | Reference |
|---|---|---|
| Dopamine D4 | 0.43 - 0.51 | |
| Dopamine D2 | 960 | |
| Dopamine D3 | 2300 | |
| 5-HT2 Receptors | Moderate Affinity | |
| Sigma Sites | Moderate Affinity | |
| α-Adrenoceptors | Moderate Affinity |
Development of Advanced Pharmacological Probes and Tools for Dopamine D4 Receptor Characterization
The high selectivity of L-745,870 makes it an invaluable reference compound and pharmacological tool for characterizing the dopamine D4 receptor. Its primary application in this area is as a selective antagonist to validate the D4-mediated effects of other compounds or to identify D4 receptor presence and function in various tissues. drugbank.comscielo.br
In postmortem studies of the human prefrontal cortex, L-745,870 was used as a displacer to distinguish the binding of a non-selective radioligand to D4 receptors from its binding to D2/D3 receptors, thereby enabling the quantification of D4 receptor density. scielo.br Similarly, it has been instrumental in the pharmacological and functional characterization of D4 receptors in the rat retina. drugbank.com In these studies, L-745,870 reversed the effects of the D2-like agonist quinpirole, confirming that the observed effects were mediated specifically by the D4 receptor subtype. drugbank.com
Furthermore, L-745,870 has served as a crucial blocking agent in the development of novel radioligands for positron emission tomography (PET) imaging of D4 receptors. In a PET study in a cynomolgus monkey, pretreatment with L-745,870 was used in an attempt to demonstrate receptor-specific binding of the potential PET tracer [11C]PB-12. nih.gov Although this particular study did not succeed in visualizing a D4-specific signal, the methodology highlights the essential role of selective antagonists like L-745,870 in validating new imaging agents. nih.gov Research has also been conducted on radiofluorinated derivatives of L-745,870 itself, exploring its potential as a scaffold for new PET tracers. researchgate.net
Integrative Studies of Dopamine D4 Receptor Antagonism in Complex Neurological Systems
The application of L-745,870 has been pivotal in elucidating the role of the D4 receptor in complex neural circuits and systems-level functions.
Corticostriatal Glutamatergic Neurotransmission : In vivo microdialysis studies have shown that systemic administration of L-745,870 can eliminate the differences in methamphetamine-induced dopamine release between wild-type mice and those expressing a human D4.7 receptor variant. nih.gov This suggests that D4 receptor antagonism can modulate the glutamatergic control of dopamine release in the corticostriatal pathway. nih.gov
Hippocampal Network Oscillations : Research on hippocampal gamma oscillations, which are crucial for cognitive functions, has revealed a unique link between D4 receptor signaling and the neuregulin-1 (NRG-1)/ErbB4 pathway. pnas.org The D4 agonist PD168077 was found to increase gamma oscillation power, an effect blocked by L-745,870. pnas.org Critically, L-745,870 also dramatically reduced the increase in gamma power induced by NRG-1, indicating that D4 receptor activation is essential for the effects of NRG-1 on this network activity. pnas.org
NMDA Receptor-Mediated Neurotransmission : In the rat medial prefrontal cortex (mPFC), L-745,870 on its own did not affect NMDA receptor-mediated currents. oup.com However, when combined with nicotine (B1678760), it produced a clozapine-like facilitation of NMDA receptor-mediated responses. oup.com This finding suggests a complex interplay between D4, nicotinic, and NMDA receptor systems in the mPFC.
Hypothalamic and Retinal Circuits : Studies have shown that D4 receptor antagonism with L-745,870 in the paraventricular nucleus of the hypothalamus can reduce penile erection induced by dopamine agonists, implicating D4 receptors in the central control of sexual function. drugbank.com In the retina, L-745,870 reverses the quinpirole-induced suppression of the light-sensitive cAMP pool, confirming the D4 receptor as the primary subtype mediating dopamine's influence on adenylate cyclase in photoreceptor cells. drugbank.com
Comparative Analysis of L-745,870 Trihydrochloride with Other D4 Receptor Modulators
Comparing L-745,870 with other dopamine receptor modulators highlights its unique selectivity profile, which has been crucial in dissecting the specific functions of the D4 receptor.
Versus Raclopride (B1662589) : A stark contrast is seen with raclopride, a classic D2/D3 receptor antagonist with low affinity for the D4 receptor. patsnap.com In comparative studies, L-745,870 is potent and selective in blocking D4 receptor activity in vitro, while raclopride is effective at D2 receptors but inactive at D4. patsnap.com This differential selectivity has been exploited in behavioral models; for example, L-745,870 was unable to prevent deficits in prepulse inhibition induced by apomorphine, whereas raclopride abolished these deficits, suggesting the effect is D2/D3-mediated. capes.gov.br
Versus Clozapine : The search for selective D4 antagonists was initially spurred by the atypical antipsychotic clozapine, which has a higher affinity for D4 than for D2 receptors. tandfonline.comresearchgate.net However, L-745,870 is vastly more selective for the D4 receptor than clozapine, which interacts with a wide array of neurotransmitter receptors. chinayyhg.comacs.org This high selectivity allowed researchers to test the "D4 hypothesis" of antipsychotic action, which was largely questioned after L-745,870 failed to show antipsychotic efficacy in clinical trials. tandfonline.comingentaconnect.com
Versus Fananserin : Fananserin is a mixed antagonist, targeting both D4 and 5-HT2A receptors. ingentaconnect.com This contrasts with the highly focused profile of L-745,870, which has over 1000-fold selectivity for D4 over 5-HT2 receptors.
Versus L-750,667 : This compound is a close structural analogue of L-745,870. oup.comoup.com While often used for similar purposes, one study found a subtle but important difference: L-750,667 displayed partial agonist properties at the wild-type D2 receptor, whereas L-745,870 acts as a pure antagonist at both wild-type and mutant D2 receptors. nih.gov
Comparative Binding Affinities (Kᵢ, nM) of D4 Modulators
| Compound | Dopamine D4 (Kᵢ, nM) | Dopamine D2 (Kᵢ, nM) | Dopamine D3 (Kᵢ, nM) | Reference |
|---|---|---|---|---|
| L-745,870 | 0.43 - 2.5 | 960 | 2300 | patsnap.com |
| Raclopride | >1000 | Potent Affinity | Potent Affinity | patsnap.comnih.gov |
| S 18126 | 2.4 | Low Affinity | Low Affinity | patsnap.com |
| Fananserin | 2.93 | Moderate Affinity | Moderate Affinity |
Investigating the Long-Term Effects of D4 Receptor Modulation by L-745,870 Trihydrochloride in Preclinical Models
While many studies focus on the acute effects of L-745,870, research into its chronic administration in preclinical models offers insights into the long-term consequences of D4 receptor modulation.
A significant study investigated the effects of chronic L-745,870 administration in a transgenic mouse model of amyotrophic lateral sclerosis (ALS). nih.gov In these mice (expressing the SOD1(H46R) mutation), pre-onset administration of L-745,870 significantly delayed the onset of motor deficits, slowed the progression of the disease, and extended the animals' lifespan. nih.gov These beneficial effects were associated with a delayed loss of motor neurons in the spinal cord and a reduction in microglial activation. nih.gov Furthermore, even when administration began after the onset of symptoms, L-745,870 still slowed disease progression and extended lifespan. nih.gov This study points to a potential neuroprotective role for D4 antagonism in the context of chronic neurodegenerative processes involving oxidative stress.
Another area of investigation involves L-DOPA-induced dyskinesia (LID) in models of Parkinson's disease. In 6-hydroxydopamine-lesioned rats that had been primed with L-DOPA to induce abnormal involuntary movements (AIMs), subsequent acute treatment with L-745,870 was shown to alleviate these established AIMs. nih.gov However, this benefit came at the cost of reducing the antiparkinsonian effects of L-DOPA in the rat model, suggesting a narrow therapeutic window. nih.gov This contrasts with findings in MPTP-lesioned macaques, where L-745,870 reduced LID without compromising L-DOPA's benefits, highlighting species-specific differences in the long-term adaptation of the dopamine system. nih.gov
Q & A
Q. What is the receptor selectivity profile of L-745,870 Trihydrochloride, and how does it influence experimental design for dopamine receptor studies?
L-745,870 is a potent and selective antagonist for dopamine D4 receptors (D4R), with a binding affinity (Ki) of 0.43 nM for D4R, compared to 960 nM for D2 and lower affinity for D3 receptors . Its high D4/D2 selectivity ratio (724:1) and D4/D3 ratio (170:1) make it ideal for isolating D4-mediated effects in behavioral or cellular assays. Researchers should validate receptor specificity using complementary antagonists (e.g., SCH-23390 for D1, L-741,626 for D2) and employ dose-response curves to rule off-target effects .
Q. Which experimental models are validated for studying L-745,870’s in vivo effects on dopamine signaling?
Key models include:
- Rodent circadian rhythm studies : Chronic administration via osmotic pumps (2 mg/ml in 45% hydroxypropyl-β-cyclodextrin) to assess retinal Adcy1 mRNA modulation .
- ADHD/impulsivity models : Co-administration with lurasidone in marmosets (3 mg/kg intramuscular) to evaluate attention and impulsivity via 5-CSRT tests .
- Retinal ganglion cell (RGC) studies : Intrathecal injection (dissolved in saline) to measure light sensitivity shifts in P23H rats .
Q. What are the recommended methodologies for preparing and administering L-745,870 in vivo?
- Solubility : Dissolve in saline for acute studies or 45% hydroxypropyl-β-cyclodextrin for chronic delivery via osmotic pumps .
- Dosage : 1–10 mg/kg for behavioral studies (e.g., 1 mg/kg in mouse hyperactivity models ); 3 mg/kg for primate combined therapy .
- Controls : Include vehicle controls (e.g., cyclodextrin alone) and co-administration with D4 agonists (e.g., PD168077) to confirm receptor-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictory data on L-745,870’s role in neuronal signaling pathways?
Discrepancies exist in its effects on MAPK activation (no impact ) versus light sensitivity in RGCs (significant enhancement ). To reconcile these:
- Use tissue-specific knockout models (e.g., D4R−/− mice) to isolate pathway-specific effects.
- Conduct time-course experiments to differentiate acute vs. chronic exposure outcomes .
- Pair electrophysiological measurements (e.g., RGC responses) with molecular assays (e.g., immunoblotting for phosphorylated proteins) .
Q. What molecular mechanisms explain L-745,870’s enhanced binding affinity under high sodium concentrations in D2 receptor mutants?
In D2-V2.61(91)F mutants, sodium ions stabilize an open receptor conformation, enabling π-stacking and hydrogen bonding between L-745,870 and residue F91. Molecular dynamics simulations reveal that sodium occupancy at the allosteric site alters TM2 helix flexibility, enhancing ligand-receptor interactions. This mechanism is absent in wild-type D2 receptors, explaining its selectivity for D4R .
Q. How does chronic L-745,870 administration modulate circadian gene expression, and what are the implications for experimental design?
Chronic delivery (6 days, 1 mg/kg/day) reduces Adcy1 mRNA in murine retinas by 40% (p<0.001), linked to disrupted dopamine-photic entrainment. Researchers should:
- Use osmotic pumps for consistent drug levels .
- Dissect retinas at circadian timepoints (CT6/CT18) to capture rhythmic gene expression .
- Include recovery-phase groups to distinguish transient vs. persistent transcriptional changes .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
